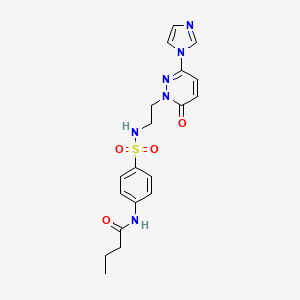![molecular formula C14H12FN3O3S2 B2534678 4-氟-N'-[(4E)-1-甲基-2,2-二氧代-1H,3H,4H-2λ6-噻吩并[3,2-c][1,2]噻嗪-4-亚基]苯甲酰肼 CAS No. 303987-47-5](/img/structure/B2534678.png)
4-氟-N'-[(4E)-1-甲基-2,2-二氧代-1H,3H,4H-2λ6-噻吩并[3,2-c][1,2]噻嗪-4-亚基]苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide is a compound of interest in various scientific research areas. This synthetic organic compound showcases a unique chemical structure, positioning it as a noteworthy subject for synthetic methods, reaction analysis, and diverse applications.
科学研究应用
Chemistry: In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules, influencing reaction pathways and yields due to its reactive centers.
Biology: In biological research, derivatives of this compound might exhibit significant bioactivity, such as enzyme inhibition or receptor modulation, making it a potential candidate for drug discovery.
Medicine: In medicinal chemistry, its analogs might serve as lead compounds for the development of pharmaceuticals targeting specific diseases or conditions.
Industry: In the chemical industry, it could be used as a precursor for the synthesis of materials with desirable properties, such as dyes or polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthetic preparation of 4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide typically involves multi-step synthesis processes:
Initial Synthesis: : Starting from 4-fluorobenzoyl chloride, a nucleophilic substitution reaction with a suitable amino group containing the thieno[3,2-c]thiazin scaffold is conducted.
Cyclization: : This step involves cyclization with reagents and catalysts that facilitate the formation of the thieno[3,2-c]thiazin ring structure under controlled conditions.
Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of the reaction conditions and the use of catalytic agents to ensure high yield and purity. This might include using different solvents or protective groups to enhance reaction efficiency.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation, leading to the formation of various oxidized derivatives, which are useful for further functionalization.
Reduction: : Reductive reactions could convert certain functional groups, providing alternative chemical species with unique properties.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible, given the presence of the fluoro group and the amide linkage.
Oxidation: : Reagents like potassium permanganate or osmium tetroxide under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: : Nucleophiles like amines or thiols, and electrophiles like alkyl halides under varied solvent conditions.
From oxidation : Formation of carbonyl compounds or carboxylic acids.
From reduction : Formation of amino derivatives or hydrocarbon structures.
From substitution : Various substituted benzamides or thieno derivatives.
作用机制
4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide exerts its effects through interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and influencing biological pathways. These interactions often involve hydrogen bonding, van der Waals forces, or covalent modifications.
相似化合物的比较
Similar Compounds:
4-Fluorobenzamide: : Differing by the absence of the thieno[3,2-c]thiazin ring.
N-Benzoylthiourea: : Featuring a different sulfur-containing heterocyclic structure.
Thienothiazine Derivatives: : Compounds sharing the thieno[3,2-c]thiazin core but with different substituents.
Uniqueness: The presence of the fluoro group and the specific positioning of the thieno[3,2-c]thiazin ring system endow it with unique chemical and biological properties, distinguishing it from other related compounds.
属性
IUPAC Name |
4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3S2/c1-18-12-6-7-22-13(12)11(8-23(18,20)21)16-17-14(19)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,17,19)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGZONQMMRTGCL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NNC(=O)C3=CC=C(C=C3)F)CS1(=O)=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(/C(=N/NC(=O)C3=CC=C(C=C3)F)/CS1(=O)=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534596.png)
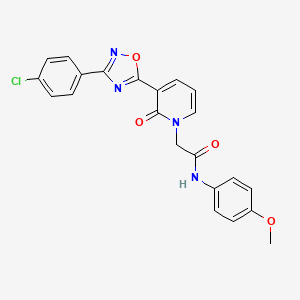
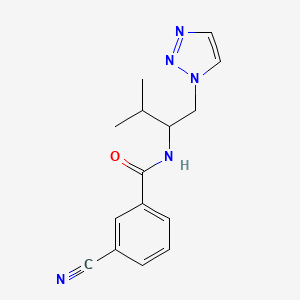
![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)
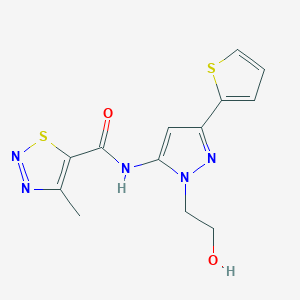
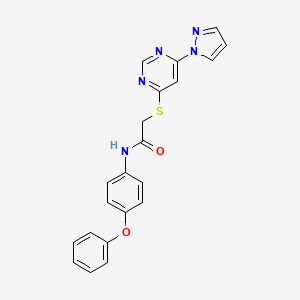
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2534604.png)
![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)
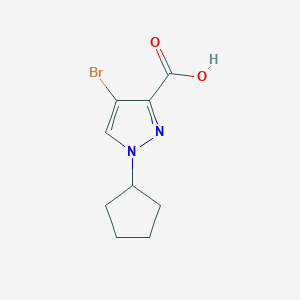
![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534612.png)

